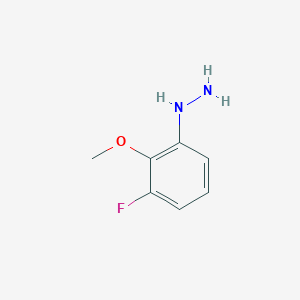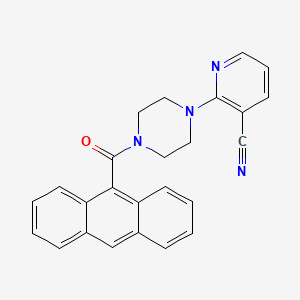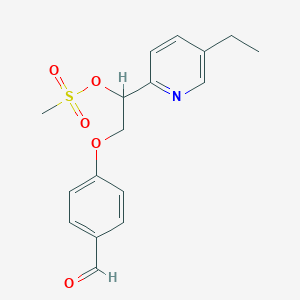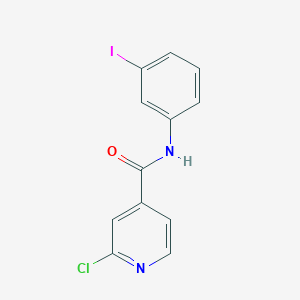
4-(3-Phenylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains a triazole ring and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-phenylpropylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Phenylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated triazoles.
Applications De Recherche Scientifique
4-(3-Phenylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-Phenylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Phenylpropyl)pyridine
- 1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine
Comparison
Compared to similar compounds, 4-(3-Phenylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
642075-30-7 |
|---|---|
Formule moléculaire |
C11H13N3S |
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
4-(3-phenylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H13N3S/c15-11-13-12-9-14(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,13,15) |
Clé InChI |
AXVLLYOMSWQUSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCN2C=NNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)





![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)

![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)
![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
